1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
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Overview
Description
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of nitrogen-containing heterocycles, which makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] typically involves the construction of the spirocyclic framework through a series of cyclization reactions. One common approach is the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with bromoalkyltetrahydropyran, followed by a ring-opening and aminocyclization sequence . This method allows for the formation of the spirocyclic structure with high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of alkylated pyridine derivatives.
Scientific Research Applications
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] involves its interaction with nicotinic acetylcholine receptors. This compound acts as a ligand, binding to the receptor sites and modulating their activity. The molecular targets include the alpha4beta2 and alpha7 subtypes of nicotinic acetylcholine receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
- 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane
Uniqueness
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] is unique due to its spirocyclic structure, which imparts distinct stereochemical properties and biological activity. Unlike its similar compounds, this structure allows for specific interactions with receptor sites, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
646055-87-0 |
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Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C15H21N3/c1-2-14(11-16-6-1)17-9-5-15(12-17)10-13-3-7-18(15)8-4-13/h1-2,6,11,13H,3-5,7-10,12H2 |
InChI Key |
RHQJWLPJMQCJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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